2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
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Overview
Description
2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dichlorobenzoyl chloride with an appropriate amine derivative, followed by cyclization and functional group modifications to introduce the methoxyphenyl and sulfanyl groups . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the dichloro and triazolyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase, by binding to their active sites . This inhibition disrupts essential cellular processes, leading to the observed biological effects. The compound’s ability to form stable complexes with its targets is attributed to its unique structural features .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenyl derivatives: These compounds share the dichloro substitution pattern and exhibit similar chemical reactivity.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups often display similar biological activities due to the presence of the methoxy group.
Triazolyl derivatives: These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry
Uniqueness
2,4-dichloro-N-{2-[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[2-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-26-13-5-3-12(4-6-13)24-16(22-23-18(24)27)8-9-21-17(25)14-7-2-11(19)10-15(14)20/h2-7,10H,8-9H2,1H3,(H,21,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNNCADDIJGALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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